3-amino-N-ethyl-2-methoxybenzamide
Description
Properties
IUPAC Name |
3-amino-N-ethyl-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-12-10(13)7-5-4-6-8(11)9(7)14-2/h4-6H,3,11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKKBDGSTORAKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C(=CC=C1)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Chemical Transformations of 3 Amino N Ethyl 2 Methoxybenzamide
Established Synthetic Pathways to 3-amino-N-ethyl-2-methoxybenzamide
While direct, single-pot syntheses are not prominently documented, the construction of this compound is most logically achieved through a multi-step approach, ensuring high purity and yield.
A plausible and efficient synthetic route commences with the precursor 2-methoxy-3-nitrobenzoic acid . The synthesis is conceptualized as a two-step process: first, the formation of the amide bond with ethylamine, followed by the selective reduction of the nitro group.
Step 1: Amidation of 2-methoxy-3-nitrobenzoic acid
The initial step involves the coupling of 2-methoxy-3-nitrobenzoic acid with ethylamine to form the intermediate, N-ethyl-2-methoxy-3-nitrobenzamide . This reaction is typically achieved by converting the carboxylic acid into a more reactive species. One common method is the formation of an acid chloride using reagents like thionyl chloride or oxalyl chloride , followed by the addition of ethylamine. google.com Alternatively, peptide coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the direct formation of the amide bond under milder conditions. google.com
Step 2: Selective Reduction of the Nitro Group
The second step is the reduction of the nitro group on N-ethyl-2-methoxy-3-nitrobenzamide to an amino group, yielding the final product. The key challenge is the selective reduction of the nitro functionality without affecting the amide bond. Several methods are effective for this transformation. Catalytic hydrogenation using catalysts like platinum on carbon (Pt/C) or palladium on carbon (Pd/C) under a hydrogen atmosphere is a common approach. Another effective method is the use of metal-acid systems, such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid, which is known to selectively reduce aromatic nitro groups in the presence of other reducible functionalities like amides and esters. stackexchange.com The use of hydrazine (B178648) hydrate (B1144303) with a catalyst like Raney nickel or in the presence of zinc dust also provides a reliable method for this selective reduction. researchgate.netresearchgate.net
For the amidation step, key variables include the choice of coupling agent, solvent, temperature, and reaction time. Using thionyl chloride requires careful temperature control to avoid side reactions, while carbodiimide-based methods offer milder conditions but may require purification to remove byproducts like dicyclohexylurea (DCU).
For the nitro reduction step, optimization involves selecting the appropriate reducing agent and conditions to ensure complete conversion while preserving the amide and methoxy (B1213986) groups. For instance, catalytic hydrogenation may require adjusting the hydrogen pressure and catalyst loading. When using SnCl₂, the stoichiometry of the reagent and the pH during workup are critical for isolating the product efficiently.
Table 1: Hypothetical Optimization Parameters for the Synthesis of this compound
| Step | Parameter | Condition A | Condition B | Condition C | Outcome/Consideration |
|---|---|---|---|---|---|
| 1. Amidation | Reagent | SOCl₂ | EDC/HOBt | DCC/NHS | Choice affects reaction conditions and byproducts. |
| Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) | Tetrahydrofuran (THF) | Solvent choice depends on reagent solubility and reaction temperature. | |
| Temperature | 0 °C to RT | Room Temperature (RT) | 0 °C to RT | Lower temperatures can minimize side reactions. | |
| Yield | ~85-95% | ~90-98% | ~90-98% | High yields are typical for amidation reactions. | |
| 2. Nitro Reduction | Reagent | H₂, Pd/C | SnCl₂·2H₂O / EtOH | Hydrazine Hydrate / Fe | Reagent choice is critical for selectivity over the amide group. stackexchange.comresearchgate.net |
| Solvent | Ethanol (B145695)/Methanol | Ethanol | Ethanol | Protic solvents are common for these reductions. | |
| Temperature | Room Temperature (RT) | Reflux (78 °C) | Reflux (78 °C) | Elevated temperatures can speed up the reaction. | |
| Yield | >95% | ~80-95% | ~85-95% | Yields are generally high for nitro group reductions. |
Precursor Chemistry and Reactant Derivatization
The primary precursor for the proposed synthesis is 2-methoxy-3-nitrobenzoic acid . This starting material can be synthesized through several routes. One common method is the nitration of 2-methoxybenzoic acid. However, this reaction can produce a mixture of isomers, requiring purification. A more regioselective approach involves the methylation of the more readily available 2-hydroxy-3-nitrobenzoic acid using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.
The other key reactant, ethylamine , is a common bulk chemical. It is typically produced industrially by the reaction of ethanol with ammonia (B1221849) in the presence of a catalyst. For laboratory-scale synthesis, it is readily available as a solution in water, ethanol, or as a compressed gas.
Chemical Reactivity and Functional Group Interconversions of the this compound Scaffold
The structure of this compound features three distinct functional groups—an aromatic amine, a methoxy ether, and a secondary amide—each with characteristic reactivity that can be exploited for further chemical modifications.
The 3-amino group is a versatile handle for a variety of chemical transformations typical of anilines.
Acylation: The amino group can be readily acylated by reacting with acyl chlorides or acid anhydrides in the presence of a base to form a new amide linkage. For example, reaction with acetyl chloride would yield N-(3-(acetylamino)-2-methoxybenzoyl)-N-ethylamide. This reaction is often used to protect the amine or to introduce new structural motifs. khanacademy.org
Alkylation: Direct alkylation of the amino group with alkyl halides is possible but can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as potential quaternization. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.
Diazotization: The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. The resulting diazonium salt is a valuable intermediate that can be converted into a wide array of functional groups through Sandmeyer or related reactions, including halides (-Cl, -Br), cyano (-CN), and hydroxyl (-OH) groups.
The 2-methoxy group is an aryl ether, which is generally stable but can be cleaved under specific, often harsh, conditions to yield a phenol.
Ether Cleavage: The most common transformation for the methoxy group is cleavage to the corresponding phenol, 3-amino-N-ethyl-2-hydroxybenzamide . This is typically accomplished using strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. wikipedia.orglibretexts.org The reaction proceeds via an SN2 mechanism where the halide ion attacks the methyl group. masterorganicchemistry.com Strong Lewis acids, such as boron tribromide (BBr₃) , are also highly effective for cleaving aryl methyl ethers, often under milder conditions than strong mineral acids. masterorganicchemistry.com
Amide Bond Modifications
The amide bond in this compound, while generally stable, can undergo several transformations to yield new functionalities. These modifications can alter the compound's physical, chemical, and biological properties.
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 3-amino-2-methoxybenzoic acid and ethylamine. This reaction is fundamental in the metabolic pathways of many pharmaceutical compounds containing an amide linkage.
Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group, converting the N-ethylamide to a secondary amine, N-(3-amino-2-methoxybenzyl)ethanamine. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).
N-Alkylation and N-Acylation: The hydrogen atom on the amide nitrogen is acidic and can be substituted. N-alkylation with alkyl halides or other electrophiles can introduce a second alkyl group on the nitrogen. Similarly, N-acylation with acyl chlorides or anhydrides can form an imide functionality. These reactions would likely require a strong base to deprotonate the amide first.
While specific studies on the amide bond modifications of this compound are not extensively documented in publicly available literature, the reactivity of the amide functional group is well-established. The following table summarizes the expected products from these transformations.
| Reaction | Reagents | Product | Reference |
| Hydrolysis | H₃O⁺ or OH⁻ | 3-amino-2-methoxybenzoic acid and ethylamine | General Amide Chemistry |
| Reduction | LiAlH₄ | N-(3-amino-2-methoxybenzyl)ethanamine | General Amide Chemistry |
| N-Acylation | Acyl Chloride, Base | N-acyl-3-amino-N-ethyl-2-methoxybenzamide | General Amide Chemistry |
Aromatic Ring Functionalizations
The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the presence of the amino and methoxy groups. Both are ortho-, para-directing groups. The amino group is a stronger activating group than the methoxy group. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the amino group, which are positions 2, 4, and 6. Position 2 is already substituted with a methoxy group. Position 4 is sterically less hindered than position 6 (which is sterically hindered by the adjacent N-ethyl-2-methoxybenzamide group). Thus, electrophilic substitution is most likely to occur at the 4-position.
Halogenation: Bromination or chlorination of the aromatic ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The reaction is expected to be regioselective, with the halogen atom being introduced at the position para to the amino group (position 4).
Nitration: The introduction of a nitro group onto the aromatic ring can be accomplished using a mixture of nitric acid and sulfuric acid. Due to the strong activating nature of the amino group, this reaction must be carried out under carefully controlled conditions to avoid over-nitration and potential oxidation. The nitro group is expected to be directed to the 4-position.
Sulfonation: Sulfonation of the aromatic ring can be performed by treatment with fuming sulfuric acid (H₂SO₄/SO₃). This reaction introduces a sulfonic acid group (-SO₃H) onto the ring, likely at the 4-position.
The table below outlines the predicted outcomes of various aromatic ring functionalization reactions on this compound, based on established principles of electrophilic aromatic substitution.
| Reaction | Reagents | Predicted Major Product | Reference |
| Bromination | NBS or Br₂/FeBr₃ | 3-amino-4-bromo-N-ethyl-2-methoxybenzamide | General Aromatic Chemistry |
| Chlorination | NCS or Cl₂/FeCl₃ | 3-amino-4-chloro-N-ethyl-2-methoxybenzamide | General Aromatic Chemistry |
| Nitration | HNO₃/H₂SO₄ | 3-amino-N-ethyl-2-methoxy-4-nitrobenzamide | General Aromatic Chemistry |
| Sulfonation | H₂SO₄/SO₃ | 6-amino-N-ethyl-2-methoxy-5-sulfobenzamide | General Aromatic Chemistry |
Iii. Structure Activity Relationship Sar Investigations of 3 Amino N Ethyl 2 Methoxybenzamide and Its Analogues
Elucidation of Key Structural Features Conferring Biological Activity
The biological activity of substituted benzamides is intrinsically linked to the spatial arrangement of key pharmacophoric features. For many centrally acting benzamides, these features include a hydrogen bond acceptor, a hydrogen bond donor, and an aromatic ring. In the case of 3-amino-N-ethyl-2-methoxybenzamide, these features are represented by the carbonyl oxygen, the amino group, and the benzene (B151609) ring, respectively.
The 2-methoxy group is a critical determinant of the conformational preference of the benzamide (B126) side chain, influencing its orientation relative to the aromatic ring. This, in turn, affects how the molecule presents its pharmacophoric elements to the receptor binding site. The 3-amino group can act as a hydrogen bond donor and its position is crucial for interaction with specific amino acid residues within the receptor. The N-ethylamide moiety also plays a significant role in defining the molecule's interaction with the receptor, with the ethyl group potentially occupying a hydrophobic pocket within the binding site. For dopamine (B1211576) D2 antagonists, a nitrogen lone pair, a phenyl ring, and a carbonyl moiety have been identified as putative pharmacophoric elements. nih.gov
Positional Isomerism and Substituent Effects on Biological Modulation
The positioning of substituents on the benzamide ring has a profound impact on biological activity. For instance, in the context of antiplasmodial 2-phenoxybenzamides, a shift of an N-Boc piperazinyl substituent from the ortho to the para position resulted in a significant increase in activity. Conversely, the replacement of the piperazinyl moiety with a primary amino group led to a dramatic decrease in activity, highlighting the importance of this part of the molecule for biological function. nih.gov
In a series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives evaluated as 5-HT4 receptor agonists, modifications to the substituent at the 1-position of the piperidine (B6355638) ring significantly influenced oral bioavailability. nih.gov Replacement of a 1-methylindol-3-ylcarbonylamino group with a benzoyl or phenylsulfonyl group led to improved intestinal absorption. nih.gov
The following table illustrates the effect of substituents on the activity of a series of 3-arylcoumarin derivatives, demonstrating the sensitivity of biological activity to substitution patterns. mdpi.com
| Compound | R1 | R2 | R3 | R4 | Antibacterial Activity (MIC, µg/mL against S. aureus) |
| 1 | H | H | H | H | >128 |
| 2 | NO2 | H | H | H | 64 |
| 3 | H | CH3 | H | H | 32 |
| 4 | H | NO2 | H | H | 64 |
| 5 | H | OCH3 | H | H | >128 |
| 6 | H | H | CH3 | H | 16 |
| 7 | H | H | NO2 | H | 32 |
| 8 | H | H | H | NO2 | 32 |
| 9 | NH2 | H | H | H | >128 |
| 10 | H | NH2 | H | H | >128 |
| 11 | H | H | NH2 | H | >128 |
This table is for illustrative purposes to show substituent effects in a related scaffold and is based on data from a study on 3-arylcoumarins. mdpi.com
Rational Design Principles for Derivatization to Enhance Specificity and Potency
The rational design of benzamide derivatives hinges on a deep understanding of the target receptor's architecture and the key interactions that govern ligand binding. For G protein-coupled receptors like the dopamine D2 and serotonin (B10506) 5-HT4 receptors, design strategies often focus on optimizing the interactions with specific transmembrane helices.
One common strategy is scaffold hopping , where the core chemical structure is modified while retaining the essential pharmacophoric features. This can lead to the discovery of novel chemotypes with improved properties. Another approach is the bioisosteric replacement of functional groups to enhance potency, selectivity, or pharmacokinetic properties. For example, replacing an ester linkage with a more stable amide bond, or vice versa, can significantly alter a compound's metabolic stability and activity. nih.gov
Furthermore, the introduction of conformational constraints, such as incorporating the N-alkyl side chain into a ring system, can lock the molecule into a bioactive conformation, thereby increasing potency and selectivity. The analysis of crystal structures of ligands and ligand-receptor complexes provides invaluable information for structure-based drug design, allowing for the precise modification of ligands to optimize their fit within the binding pocket. nih.gov
Pharmacophore Modeling and Ligand-Based Design Strategies
In the absence of a high-resolution crystal structure of the target receptor, ligand-based design strategies, such as pharmacophore modeling, are invaluable. A pharmacophore model represents the three-dimensional arrangement of essential chemical features that a molecule must possess to exhibit a specific biological activity.
For dopamine D2 receptor antagonists, pharmacophore models typically include features such as a hydrogen bond acceptor, a hydrophobic region, and an ionizable nitrogen atom. nih.gov Similarly, for 5-HT4 receptor agonists, pharmacophore models often highlight the importance of a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic ring. nih.gov
These models can be used as 3D queries to screen large chemical databases for novel compounds that fit the pharmacophoric requirements. Hits from such virtual screening campaigns can then be synthesized and tested for their biological activity. A well-defined pharmacophore model can also guide the derivatization of existing lead compounds by suggesting modifications that are likely to enhance receptor binding and, consequently, biological activity. The development of a pharmacophore model involves conformational analysis of a set of active ligands, assignment of pharmacophoric features, and molecular superimposition to derive a common 3D arrangement of these features. unina.it
Iv. Molecular Mechanism of Action Studies
Identification of Putative Biological Targets and Biomolecular Interactions
There is currently no available research that identifies the specific biological targets of 3-amino-N-ethyl-2-methoxybenzamide. While the benzamide (B126) functional group is present in a wide range of biologically active molecules, any speculation on the targets of this specific compound would be without an empirical basis.
Enzyme Inhibition and Activation Mechanisms by this compound
No studies have been published detailing the inhibitory or activatory effects of this compound on any specific enzymes. Therefore, no data on inhibition constants (Kᵢ), IC₅₀ values, or the mechanisms of enzyme modulation are available.
Receptor Binding Dynamics and Specificity Profiling
The receptor binding profile of this compound remains uncharacterized. There is no publicly accessible data from radioligand binding assays or other experimental approaches to determine its affinity or selectivity for any known receptors.
Cellular Pathway Perturbations Induced by this compound
Investigations into how this compound may alter cellular signaling pathways have not been reported in the scientific literature. Consequently, its impact on cellular processes such as proliferation, apoptosis, or signal transduction is unknown.
Vi. in Vitro Pharmacological Characterization and Biological Assessment
Cell-Based Assays for Biological Activity Profiling
Antiproliferative Activity in Cancer Cell Lines
No studies documenting the antiproliferative or cytotoxic effects of 3-amino-N-ethyl-2-methoxybenzamide on any cancer cell lines have been found. While other substituted benzamides have been investigated for such properties, this specific compound remains uncharacterized in this regard. nih.govnih.govnih.govmdpi.com
Enzyme Activity Modulation in Cellular Systems
There is no available data on the ability of this compound to modulate the activity of enzymes in cellular systems. The closely related compound, 3-aminobenzamide (B1265367), is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell death. nih.govmedchemexpress.comnih.govselleckchem.com However, it is not known if the N-ethyl and 2-methoxy substitutions of the target compound affect this activity.
Receptor Binding Affinity and Functional Assays
No receptor binding data for this compound is present in the scientific literature. A number of other substituted benzamides have been characterized as ligands for various neurotransmitter receptors, particularly dopamine (B1211576) D2 receptors. oup.comnih.govpnas.org These assays are crucial for understanding the potential neurological effects of such compounds, but no such investigations have been published for this compound.
Biochemical Investigations of Protein-Ligand Interactions and Cellular Uptake
Detailed biochemical studies elucidating the direct interaction of this compound with specific protein targets or its mechanisms of cellular uptake have not been reported. Such studies are fundamental to understanding the molecular basis of a compound's activity, yet this information remains unavailable for the specified molecule.
Preclinical Evaluation of this compound
While comprehensive in vivo data for the specific compound this compound is not extensively available in public literature, we can infer its potential preclinical profile based on studies of structurally related benzamide (B126) derivatives. Benzamides are a significant class of compounds with diverse biological activities, and research into their derivatives often explores effects on cancer cells and the central nervous system.
Preclinical in Vivo Efficacy and Target Engagement Studies
Preclinical in vivo studies are crucial for determining the therapeutic potential of a new chemical entity. These studies, conducted in living organisms, provide essential information on efficacy and how the compound interacts with its intended target in a complex biological system.
Animal models are indispensable for assessing the physiological and pharmacological effects of a test compound before it can be considered for human trials. These models are selected based on their ability to mimic specific aspects of human diseases.
Xenograft models, where human tumor cells are implanted into immunocompromised animals, are a standard for evaluating the anticancer potential of new compounds. For benzamide (B126) derivatives, studies have shown significant activity. For instance, research on certain benzamides has demonstrated a notable reduction in the viability of breast cancer cell lines, suggesting potential as chemotherapeutic agents. In a study on a related radioiodinated benzamide, P[125I]MBA, designed for imaging, its uptake in a rat mammary tumor model was evaluated. At 1 hour post-injection, the tumor uptake was 0.35 ± 0.01% of the injected dose per organ, which was slightly higher than the established imaging agent Tc-99m sestamibi. nih.gov This indicates that the benzamide structure can be effectively targeted to tumor tissues.
Table 1: Comparative Tumor Uptake in Rat Mammary Tumor Model
| Compound | Tumor Uptake (%ID/organ) at 1h |
| P[125I]MBA | 0.35 ± 0.01 |
| Tc-99m sestamibi | 0.32 ± 0.01 |
Data derived from a study on P[125I]MBA, a structurally related benzamide derivative. nih.gov
For benzamides targeting the central nervous system, receptor occupancy studies are vital. These are often performed using techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) to visualize and quantify the binding of a compound to its target receptors in the brain of a living animal. For example, the well-known benzamide derivative Amisulpride is a potent dopamine (B1211576) D2 and D3 receptor antagonist. wikipedia.org Studies on other benzamide derivatives, such as P[125I]MBA, have characterized their binding affinity to sigma receptors in animal brain tissues. In guinea pig brain membranes, P[125I]MBA showed a high affinity for sigma-1 receptors. nih.gov Such studies are critical for confirming that a compound reaches and engages its intended molecular target in the brain.
Table 2: Sigma Receptor Binding Affinities (Ki) of P[125I]MBA in Animal Tissues
| Receptor Subtype | Tissue Source | Ki (nM) |
| Sigma-1 | Guinea Pig Brain | 11.82 ± 0.68 |
| Sigma-2 | Rat Liver | 206 ± 11 |
Data from a study on P[125I]MBA, a structurally related benzamide derivative. nih.gov
Biodistribution studies track where a compound travels in the body and at what concentrations it accumulates in various organs and tissues. This is essential for understanding both efficacy and potential off-target effects. Radiotracers are often used for these assessments.
In preclinical models, benzamide derivatives have shown varied biodistribution profiles depending on their specific substitutions. For the radioiodinated benzamide P[125I]MBA, biodistribution studies in Sprague-Dawley rats revealed rapid clearance from most normal organs. nih.gov Compared to Tc-99m sestamibi, P[125I]MBA showed significantly lower accumulation in the liver, kidneys, and heart, which is a desirable characteristic for a targeted agent as it suggests a lower potential for off-target toxicity. nih.gov The pharmacokinetic profile of Amisulpride shows an oral bioavailability of 48% and it is minimally metabolized, with most of the compound being excreted unchanged. wikipedia.org
Viii. Future Directions and Research Perspectives
Development of Novel 3-amino-N-ethyl-2-methoxybenzamide Scaffolds for Enhanced Properties
Future research could focus on the synthesis of this compound and the subsequent creation of a library of related analogs. By systematically modifying the core scaffold—for example, by altering the position of the substituents, introducing different alkyl groups on the amide nitrogen, or incorporating additional functional groups—researchers could investigate structure-activity relationships (SAR). This would be a critical step in identifying derivatives with potentially enhanced biological activities or improved physicochemical properties, such as solubility and metabolic stability.
Integration with Advanced Drug Discovery Paradigms and Chemical Biology Tools
Should initial studies reveal interesting biological activity, this compound and its derivatives could be integrated into modern drug discovery pipelines. High-throughput screening (HTS) could be employed to rapidly assess a large number of related compounds against a panel of biological targets. Furthermore, the use of chemical biology tools, such as the development of fluorescently labeled or biotinylated probes based on the this compound scaffold, could aid in target identification and elucidation of the mechanism of action.
Exploration of New Academic Research Avenues and Mechanistic Insights
The foundational research into this compound would begin with its synthesis and full characterization using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. Following this, investigations into its fundamental chemical reactivity and physical properties would be essential. Depending on these initial findings, new academic research could branch into various areas, including but not limited to, its potential as a ligand for specific receptors or enzymes, its role in materials science, or its utility as a building block in the synthesis of more complex molecules. Unraveling the mechanistic details of its interactions with biological systems would be a key objective of such academic pursuits.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-amino-N-ethyl-2-methoxybenzamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis often involves functional group protection/deprotection. For example, reductive amination (e.g., Pd/C with H₂ in MeOH for nitro group reduction) or coupling reactions using acyl chlorides (e.g., methyl 3-(chlorocarbonyl)propanoate with pyridine in CH₂Cl₂) . Yield optimization may require adjusting catalysts (e.g., Pd/C loading), temperature, or solvent polarity.
- Data Consideration : Monitor reaction progress via TLC or HPLC. Typical yields range from 50–80% depending on purification methods (e.g., column chromatography vs. recrystallization).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm methoxy (-OCH₃), ethylamine (-NHCH₂CH₃), and benzamide backbone. Key signals: δ ~3.8 ppm (methoxy), δ ~1.2 ppm (ethyl CH₃), and δ ~7.5–8.0 ppm (aromatic protons) .
- MS : High-resolution mass spectrometry (HRMS) to validate molecular formula (e.g., [M+H]⁺ peak).
- X-ray crystallography : For unambiguous structural confirmation if single crystals are obtainable .
Q. How can researchers address low solubility during in vitro bioactivity assays?
- Methodology :
- Use polar aprotic solvents (DMSO, DMF) for stock solutions, followed by dilution in assay buffers.
- Consider structural modifications (e.g., adding hydroxyl groups) or formulation with cyclodextrins to enhance aqueous solubility .
Advanced Research Questions
Q. What strategies improve selectivity of this compound analogs for target receptors (e.g., dopamine D₄)?
- Methodology :
- Structural tuning : Replace the methoxy group with bulkier substituents (e.g., 3-cyanopyridinyl) to enhance D₄ affinity while reducing off-target binding to σ₁ or 5-HT receptors .
- Computational docking : Use molecular dynamics simulations to predict interactions with receptor binding pockets (e.g., hydrophobic vs. polar residues) .
Q. How can researchers resolve contradictions in SAR studies for antimicrobial activity?
- Methodology :
- Comparative bioassays : Test analogs against Gram-positive vs. Gram-negative bacteria to identify substituent-dependent trends (e.g., nitro groups enhancing Gram-negative activity) .
- Mechanistic studies : Use fluorescence quenching or microscopy to assess membrane disruption vs. intracellular target engagement .
Q. What in vivo models are suitable for pharmacokinetic profiling of this compound?
- Methodology :
- Rodent studies : Intraperitoneal administration in mice to measure CNS penetration (brain-to-plasma ratio) and clearance rates .
- Primate PET imaging : Carbon-11-labeled analogs to quantify retinal D₄ receptor binding, leveraging high receptor density in ocular tissues .
Methodological Challenges and Solutions
Q. How to mitigate byproduct formation during amide bond synthesis?
- Solutions :
- Use coupling agents (e.g., HATU, EDCI) with DMAP to reduce racemization.
- Optimize stoichiometry (e.g., 1.2 equiv acyl chloride) and reaction time (<2 h) to minimize dimerization .
Q. What computational tools predict metabolite formation for toxicity screening?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
